molecular formula C6H14N2O B14508153 N,N-Diethyl-2-nitrosoethan-1-amine CAS No. 62837-29-0

N,N-Diethyl-2-nitrosoethan-1-amine

Cat. No.: B14508153
CAS No.: 62837-29-0
M. Wt: 130.19 g/mol
InChI Key: PAVJSBGLMRCSOV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-nitrosoethan-1-amine is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-2-nitrosoethan-1-amine can be synthesized through the nitrosation of secondary amines. The reaction typically involves the use of nitrous acid (HNO2) or its derivatives as the nitrosating agent. The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) or sulfuric acid (H2SO4) to maintain the acidity. The general reaction scheme is as follows:

[ \text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N-N=O} + \text{H}_2\text{O} ]

In this case, the secondary amine is N,N-diethylethan-1-amine, which reacts with nitrous acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-nitrosoethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines or hydroxylamines.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the nitroso group.

Major Products

Scientific Research Applications

N,N-Diethyl-2-nitrosoethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-nitrosoethan-1-amine involves the interaction of the nitroso group with various molecular targets. The nitroso group is highly electrophilic and can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodibutylamine (NDBA)

Comparison

N,N-Diethyl-2-nitrosoethan-1-amine is similar to other nitrosamines in its chemical structure and reactivity. its unique diethyl substitution makes it distinct in terms of its physical properties and specific applications. Compared to N-Nitrosodimethylamine and N-Nitrosodiethylamine, it has different steric and electronic effects, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

62837-29-0

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N,N-diethyl-2-nitrosoethanamine

InChI

InChI=1S/C6H14N2O/c1-3-8(4-2)6-5-7-9/h3-6H2,1-2H3

InChI Key

PAVJSBGLMRCSOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=O

Origin of Product

United States

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